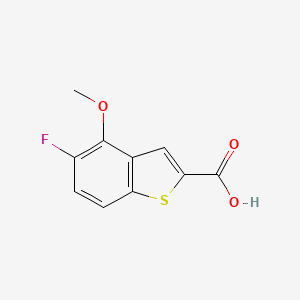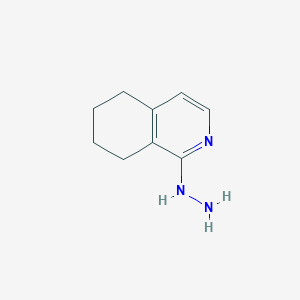
tert-Butyl (4-(methylsulfonamido)butyl)carbamate
Descripción general
Descripción
tert-Butyl (4-(methylsulfonamido)butyl)carbamate is an organic compound with the molecular formula C10H22N2O4S It is a derivative of carbamate and contains a tert-butyl group, a methylsulfonamido group, and a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(methylsulfonamido)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(methylsulfonamido)butyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-(methylsulfonamido)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkylating agents such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl (4-(methylsulfonamido)butyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-(methylsulfonamido)butyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylsulfonamido group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (4-(methylsulfonyl)oxy)piperidine-1-carboxylate: Another compound with a similar structure but different functional groups.
Uniqueness
tert-Butyl (4-(methylsulfonamido)butyl)carbamate is unique due to the presence of both the methylsulfonamido and carbamate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H22N2O4S |
|---|---|
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(methanesulfonamido)butyl]carbamate |
InChI |
InChI=1S/C10H22N2O4S/c1-10(2,3)16-9(13)11-7-5-6-8-12-17(4,14)15/h12H,5-8H2,1-4H3,(H,11,13) |
Clave InChI |
HGLAQJXVSLPJFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCNS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[Chloro(cyclohexyl)methyl]-1-benzothiophene](/img/structure/B8398853.png)
![3-(3-Methylbut-1-y)-3-azabicyclo[3.1 .0]hexane-2,4-dione](/img/structure/B8398865.png)

![Ethyl[2-cyano-2-(2-phenylhydrazono)acetamido]formate](/img/structure/B8398874.png)


![2,4-Dihydroxy-8-phenylpyrazolo[1,5-a]-1,3,5-triazine](/img/structure/B8398907.png)


![6-[2-(4-Chlorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one](/img/structure/B8398937.png)

![(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)acetonitrile](/img/structure/B8398953.png)


